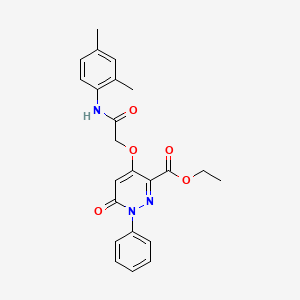

Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with phenyl, oxoethoxy, and 2,4-dimethylphenylcarbamoyl groups. Its structural complexity arises from the conjugation of these moieties, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name |

ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)17-8-6-5-7-9-17)31-14-20(27)24-18-11-10-15(2)12-16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSARIZDBANEFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899729-40-9) is a complex organic compound belonging to the class of dihydropyridazinediones. Its intricate structure and unique combination of functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 435.5 g/mol. The compound features a pyridazine ring substituted at various positions, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 899729-40-9 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess significant activity against various bacterial strains, indicating potential as an antimicrobial agent in clinical applications. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases . Further research is needed to elucidate the specific pathways involved in its anti-inflammatory action.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the dihydropyridazine family. For instance:

- Anticancer Study : A study demonstrated that derivatives similar to this compound effectively inhibited the growth of breast cancer cells through apoptosis induction via mitochondrial pathways.

- Antimicrobial Research : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, suggesting that structural modifications could enhance its efficacy and spectrum of activity.

- Inflammation Model : In a mouse model of arthritis, compounds structurally related to Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyldihydropyridazine showed significant reductions in swelling and pain markers, indicating potential for clinical use in inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. Research indicates significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7c | HCT-116 | 1.36 |

| 8b | HCT-116 | 2.34 |

| 7c | MDA-MB-231 | 6.67 |

| 8b | MDA-MB-231 | 16.03 |

These results suggest that structural modifications can enhance anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as estrogen receptor signaling and aromatase activity.

Case Study: Anticancer Mechanism

A study evaluated the effects of similar pyridazine derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways, indicating a promising avenue for further research into these compounds' mechanisms of action.

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have shown antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is assessed through the zone of inhibition in agar diffusion tests:

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 8c | Staphylococcus aureus | 12 |

| 8c | Escherichia coli | 11 |

These findings indicate that specific structural features contribute to antibacterial efficacy, making these compounds potential candidates for development as antimicrobial agents.

Case Study: Antibacterial Properties

Another study focused on the antibacterial efficacy of phthalazinone derivatives that share structural similarities with this compound. Results showed promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 2,4-dimethylphenyl group in the target compound provides moderate electron-donating and steric effects. The trifluoromethyl groups in ’s compound impart significant electron-withdrawing effects, likely increasing metabolic stability and altering reactivity .

Steric Influence :

- The 2,4-dimethyl substitution in the target compound introduces steric hindrance at the ortho and para positions, which may hinder rotational freedom or binding interactions compared to the para-substituted analogs (e.g., p-tolyl in ) .

Spectroscopic Comparisons (NMR Profiling)

highlights NMR as a critical tool for comparing pyridazine derivatives. Key findings from analogous compounds include:

- Chemical Shift Variations :

- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct shifts when substituents differ (Figure 6 in ). For example, electron-donating groups (e.g., ethoxy in ) may upfield-shift protons in these regions, whereas electron-withdrawing groups (e.g., CF3 in ) cause downfield shifts .

- The target compound’s 2,4-dimethylphenyl group is expected to induce moderate deshielding in Region A due to steric crowding, similar to p-tolyl analogs but distinct from trifluoromethylated derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : Multicomponent reactions, such as the Petasis reaction, are effective for synthesizing structurally complex dihydropyridazine derivatives. Critical parameters include solvent choice (e.g., HFIP for enhanced reactivity), stoichiometric ratios of reactants, and the use of molecular sieves to control moisture . Post-synthesis purification via preparative chromatography ensures high purity. Yield optimization can be achieved by systematically varying reaction time, temperature, and catalyst loading using Design of Experiments (DoE) principles .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR Spectroscopy : Compare experimental / NMR data with computational predictions (e.g., DFT calculations) to validate resonance assignments .

- X-ray Crystallography : Use SHELX software for structure refinement to resolve ambiguities in bond lengths and angles .

- HRMS : Confirm molecular weight and fragmentation patterns via high-resolution mass spectrometry .

Advanced Research Questions

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/X-ray data with multiple computational models (e.g., different DFT functionals) .

- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR or molecular dynamics simulations.

- Crystal Packing Analysis : Use SHELXL to assess intermolecular interactions that may distort solid-state structures compared to gas-phase computational models .

Q. How can researchers optimize reaction conditions to minimize by-products in large-scale syntheses?

- Methodological Answer :

- DoE Frameworks : Apply factorial design to identify critical variables (e.g., solvent polarity, reagent concentration) affecting selectivity .

- By-Product Profiling : Use LC-MS to trace impurity formation and adjust reaction parameters (e.g., pH, temperature) iteratively .

- Catalyst Screening : Test transition-metal catalysts or organocatalysts to enhance regioselectivity, as demonstrated in analogous dihydropyridazine syntheses .

Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?

- Methodological Answer :

- Electrostatic Potential Mapping : Use DFT to visualize charge distribution and predict reactive sites for electrophilic/nucleophilic attacks .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess stability and redox behavior under experimental conditions .

- Solvent Effects : Incorporate implicit solvent models (e.g., COSMO) to simulate how polarity influences tautomeric equilibria .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data from different refinement software?

- Methodological Answer :

- Software Benchmarking : Refine the same dataset using SHELXL (for small-molecule precision) and alternative programs (e.g., OLEX2) to identify systematic errors .

- Residual Density Maps : Analyze unresolved electron density peaks to detect disordered solvent or counterions that may skew results .

- Validation Tools : Use checkCIF/PLATON to flag geometric outliers and refine constraints accordingly .

Experimental Design Considerations

Q. What are best practices for designing kinetic studies on this compound’s degradation pathways?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled stressors (e.g., heat, UV light) and monitor degradation via HPLC-UV .

- Kinetic Modeling : Fit time-concentration data to first/second-order models to derive activation energies and shelf-life predictions .

- Isolation of Degradants : Use preparative TLC or column chromatography to isolate and structurally characterize major degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.